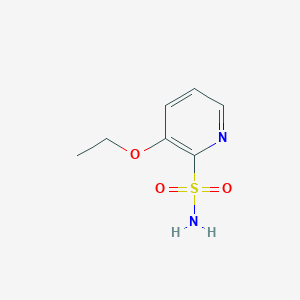

3-Ethoxypyridine-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUIXJQTQUNKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566861-15-1 | |

| Record name | 3-ethoxypyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of the 3 Ethoxypyridine 2 Sulfonamide Framework

Strategies for Core Pyridine-Sulfonamide Synthesis

The construction of the pyridine-sulfonamide core can be achieved through several synthetic routes, each with its own advantages and applications. Key methods include the sulfonylation of ethoxypyridine precursors, amidation of pyridinesulfonyl chlorides, palladium-catalyzed coupling reactions, and microwave-assisted synthesis.

Sulfonylation Reactions of Ethoxypyridine Precursors

The direct sulfonylation of an appropriate ethoxypyridine precursor is a fundamental approach to creating the pyridine-sulfonamide linkage. This typically involves the reaction of an aminopyridine with a sulfonyl chloride. For instance, the reaction of 2-amino-3-ethoxypyridine with a suitable sulfonylating agent would yield the desired sulfonamide.

A common method for the synthesis of sulfonamides is the reaction of sulfonyl chlorides with amines under basic conditions. researchgate.net Various bases can be employed, including pyridine (B92270), triethylamine (B128534), and potassium carbonate. cbijournal.com The choice of base and solvent can significantly influence the reaction yield and purity of the product. While pyridine can be used as both a solvent and a base, other systems like dichloromethane (B109758) with a catalytic amount of triethylamine are also effective. cbijournal.comeurjchem.com

Some research indicates that the use of strong inorganic bases like sodium hydroxide (B78521) may result in lower yields. cbijournal.com However, other studies have successfully employed aqueous sodium carbonate as a base for the synthesis of sulfonamide derivatives. cbijournal.com The selection of the appropriate base is therefore crucial and often determined empirically for a specific substrate.

Amidation of Pyridinesulfonyl Chlorides

A widely used and versatile method for synthesizing pyridine sulfonamides is the amidation of a corresponding pyridinesulfonyl chloride. researchgate.neteurjchem.com This two-step process first involves the preparation of the pyridinesulfonyl chloride, which is then reacted with an amine or ammonia (B1221849) to form the sulfonamide.

The synthesis of the pyridinesulfonyl chloride intermediate can be challenging due to the instability of many sulfonyl chlorides. researchgate.net However, several methods exist for their preparation. One approach involves the oxidation of a corresponding pyridine thiol (mercaptan) using hazardous reagents like chlorine. thieme-connect.comsorbonne-universite.fr A more contemporary and safer method is the NaClO2-mediated oxidative chlorination of azaarenethiols in water, which provides good yields and allows for easy purification. researchgate.net Another strategy involves the reaction of a metalated pyridine, generated through halogen-metal exchange of a halopyridine, with sulfuryl chloride. thieme-connect.comsorbonne-universite.fr

Once the pyridinesulfonyl chloride is obtained, it readily undergoes condensation with an amine or, in the case of primary sulfonamides, with ammonia to furnish the final product. researchgate.netgoogle.com For example, 3-ethylsulfonyl-2-pyridinesulfonyl chloride can be reacted with aqueous ammonia to produce 3-ethylsulfonyl-2-pyridinesulfonamide. google.com The molar ratio of ammonia to the sulfonyl chloride can be optimized to achieve higher yields. google.com

| Precursor | Reagent | Product | Reference |

| 2,6-Dibromopyridine | i-PrMgCl, then SO2Cl2, then di(4-methoxybenzyl)amine | 6-Bromo-N,N-bis((4-methoxyphenyl)methyl)pyridine-2-sulfonamide | thieme-connect.com |

| 3-Bromopyridine | i-PrMgCl, then SO2Cl2, then Et2NH | N,N-Diethylpyridine-3-sulfonamide | sorbonne-universite.fr |

| Azaarenethiols | NaClO2 | Azaarenesulfonyl chlorides | researchgate.net |

| 3-Ethylsulfonyl-2-pyridinesulfonyl chloride | Ammoniacal liquor | 3-Ethylsulfonyl-2-pyridinesulfonamide | google.com |

| 5-Bromo-2-methoxypyridin-3-amine | 2,4-Difluorobenzenesulfonyl chloride | N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | mdpi.com |

| Substituted benzene (B151609) sulfonyl chlorides | N-Isopropyl-4-methylpyridine-2,6-diamine | Pyridine-based sulfonamides | eurjchem.com |

Palladium-Catalyzed Coupling Reactions in Pyridine-Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, including the formation of C-N bonds in sulfonamides. beilstein-journals.org These methods offer an alternative to traditional approaches and can be particularly useful for substrates with low nucleophilicity or when other methods provide low yields. acs.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, is a prominent example of this type of reaction. acs.org This methodology has been applied to the synthesis of various arylamines and can be extended to the formation of sulfonamides. For instance, the coupling of an aryl bromide with a sulfonamide can be achieved using a palladium catalyst with an appropriate ligand. acs.org

Another innovative approach involves the use of pyridine-2-sulfinates as nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides. sigmaaldrich.comrsc.org This method is particularly advantageous for the synthesis of 2-substituted pyridines, which can be challenging to prepare using traditional Suzuki-Miyaura coupling due to the instability and low reactivity of pyridine-2-boronates. sigmaaldrich.comrsc.org The use of bench-stable, solid pyridine-2-sulfinates overcomes these limitations. sigmaaldrich.com

Furthermore, palladium complexes themselves can be synthesized using pyridine sulfonamide ligands. For example, a binuclear palladium complex has been prepared from N-(2-pyridyl) 4-toluene sulfonamide and has shown catalytic activity in Heck and Suzuki reactions. researchgate.net

Microwave-Assisted Synthetic Routes to Sulfonamide Derivatives

Microwave-assisted organic synthesis has gained considerable attention for its ability to accelerate reaction rates, improve yields, and often lead to cleaner products. tandfonline.comscirp.orgnih.gov This technology has been successfully applied to the synthesis of various sulfonamide derivatives.

Microwave irradiation can significantly shorten reaction times compared to conventional heating methods. tandfonline.comscirp.org For instance, the synthesis of sulfonamides from sulfonic acids or their salts can be achieved in a two-step, one-pot procedure under microwave conditions, where the formation of the sulfonyl chloride and subsequent amination are both accelerated. researchgate.net This method has been reported to prevent the formation of by-products and enhance yields. researchgate.net

Several studies have demonstrated the efficiency of microwave-assisted synthesis for a variety of sulfonamide-containing heterocyclic compounds. tandfonline.comscirp.orgnih.gov For example, the reaction of p-hydrazinobenzenesulfonamide hydrochloride with chalcone (B49325) derivatives has been successfully carried out under microwave irradiation to produce pyrazoline sulfonamides. nih.gov Similarly, novel sulfonamide derivatives have been synthesized from sulfanilamide (B372717) and sulfamethoxazole (B1682508) with various reagents using microwave assistance, resulting in good yields. scirp.org

| Reactants | Conditions | Product | Reference |

| Sulfonic acid/salt, TCT, amine | Microwave (80°C, 20 min; then 50°C, 10 min) | Sulfonamide | researchgate.net |

| p-Hydrazinobenzenesulfonamide hydrochloride, chalcone derivative | Microwave (200°C, 7 min) | Pyrazoline sulfonamide derivative | nih.gov |

| Sulfanilamide, phthalic acid | Microwave (200°C, 20 min) | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenesulfonamide | scirp.org |

| 4-(2-Methoxybenzyl)-6-methylpyridazin-3-sulfonamide, benzaldehyde | Microwave (200°C, 2 min) | Schiff base of sulfonamide | tandfonline.com |

Functional Group Modifications on the 3-Ethoxypyridine-2-sulfonamide Scaffold

Once the core this compound structure is assembled, further chemical diversity can be introduced through the modification of its functional groups. The ethoxy group at the 3-position is a key site for such modifications.

Introduction and Interconversion of Ethoxy Substituents

The ethoxy group on the pyridine ring can be introduced or interconverted through various synthetic transformations. While direct introduction of an ethoxy group at a specific position on a pre-existing pyridine-sulfonamide can be challenging, it is often incorporated as part of the pyridine precursor before the sulfonamide group is formed.

For instance, 3-chloro-2-ethoxypyridine (B70323) can serve as a starting material. researchgate.net Regioselective lithiation followed by reaction with various electrophiles can lead to a range of 2,3,4-trisubstituted pyridines, demonstrating a pathway to functionalize the pyridine ring while the ethoxy group is present. researchgate.net

Furthermore, nucleophilic aromatic substitution reactions on halopyridines can be employed to introduce alkoxy groups. The reaction of 3-bromo-2-diethylaminopyridine with alcohols in the presence of a strong base like potassium tert-butoxide has been shown to yield 4-alkoxy-2-diethylaminopyridines, proceeding through a pyridyne intermediate. researchgate.net This type of reaction could potentially be adapted for the introduction of an ethoxy group onto a suitably substituted pyridine precursor.

The modification of substituents on the pyridine ring can also be influenced by the electronic properties of the existing groups. Studies on Cp*Ir piano-stool complexes with (pyridinylmethyl)sulfonamide ligands have shown that the electronic nature of substituents on the pyridine ring can be systematically tuned. acs.org This principle can be applied to the synthesis of this compound derivatives with desired electronic properties by selecting appropriate starting materials or by subsequent functional group transformations.

Diversification at the Sulfonamide Nitrogen (N-Alkylation, N-Acylation)

The sulfonamide nitrogen of the this compound scaffold offers a prime location for structural diversification through N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's physicochemical properties and biological activity.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen is a common strategy to modulate lipophilicity and conformational flexibility. nih.gov Various methods have been developed for the N-alkylation of sulfonamides, often employing alcohols as alkylating agents in the presence of a catalyst. ionike.com For instance, a water-soluble iridium complex has been shown to effectively catalyze the N-alkylation of sulfonamides with alcohols in an aqueous medium. rsc.org Another approach utilizes benzylic alcohols with an FeCl2/K2CO3 catalyst system via a "borrowing hydrogen" method, which is environmentally benign as it produces only water as a byproduct. ionike.com The use of inactive ethers as alkylating agents in the presence of TiCl4 provides another novel route to N-alkyl sulfonamides. researchgate.net Research has also demonstrated that N-alkylation can be a strategic tool in drug design to achieve selectivity for specific biological targets. nih.gov

N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. Traditional methods for N-acylation often involve the use of acid chlorides or anhydrides. semanticscholar.org More recent and convenient methods utilize N-acylbenzotriazoles as efficient acylating agents in the presence of a base like sodium hydride, offering high yields. semanticscholar.org Catalyst-free conditions have also been explored, for example, using acetic anhydride (B1165640) in water or solvent-free conditions. researchgate.net The direct coupling of sulfonamides with carboxylic acids can be achieved using various reagents, including carbodiimides. semanticscholar.org The choice of acylating agent and reaction conditions can be tailored to achieve the desired N-acylsulfonamide derivative. researchgate.net

Ortho-Lithiation and Subsequent Electrophilic Quenching on Pyridine Ring Systems

Ortho-lithiation is a powerful tool for the functionalization of the pyridine ring, allowing for the introduction of a wide range of electrophiles at a specific position. clockss.org The presence of a directing metalating group (DMG) on the pyridine ring guides the lithiation to the adjacent ortho position. clockss.org For pyridine derivatives, the nitrogen atom itself can act as a directing group, although its effectiveness can be influenced by other substituents.

In the context of pyridine-sulfonamides, the sulfonamide group can also influence the regioselectivity of lithiation. The direct ortho-metalation of cyclohexyl sulfonamides using TMPMgCl·LiCl bases, followed by trapping with various electrophiles like TMSCl, Br2, and I2, has been shown to produce a range of 2,3-difunctionalized pyridine-2-sulfonamides. researchgate.net The lithiation of 3-substituted pyridines, such as 3-methoxypyridine, has been well-studied, with lithiation occurring at the 2- or 4-position depending on the lithiating agent and conditions. clockss.orgacs.orgresearchgate.net For instance, using n-BuLi often leads to lithiation at the 2-position. clockss.org However, the presence of other substituents can alter this outcome. clockss.org

The resulting organolithium intermediate is a potent nucleophile that can react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This strategy provides a versatile route to highly substituted pyridine derivatives that would be difficult to access through other means. The choice of the lithiating agent, solvent, and temperature are critical parameters that control the efficiency and regioselectivity of the reaction. clockss.orgnih.gov

Scaffold Hopping and Bioisosteric Replacements in Related Pyridine-Sulfonamide Synthesis

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to design new compounds with improved properties by modifying the core structure of a known active molecule. wits.ac.zaresearchgate.net

Scaffold Hopping: This approach involves replacing the central core of a molecule with a different, yet structurally related, scaffold to explore new chemical space and potentially discover novel biological activities. wits.ac.zaresearchgate.net In the context of pyridine-sulfonamides, this could involve replacing the pyridine ring with other heterocyclic systems like pyrimidine (B1678525) or triazine. wits.ac.za For example, a scaffold-hopping approach was used to dismantle an imidazo[1,2-a]pyridine (B132010) core to generate 2,6-disubstituted pyridines, which were then further modified. wits.ac.za This strategy has led to the identification of novel compounds with promising biological activities. wits.ac.zaresearchgate.net

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. u-tokyo.ac.jpscripps.edu In pyridine-sulfonamide derivatives, the sulfonamide group itself can be considered a bioisostere of a carboxylic acid or an amide group. nih.gov Other heterocycles such as 1,2,4-oxadiazole (B8745197) and thiazole (B1198619) have been explored as bioisosteric replacements for the amide bond in related structures. nih.gov The replacement of a benzene ring with a pyridine ring is a classic example of bioisosteric replacement that can lead to improved activity and reduced side effects. u-tokyo.ac.jp The strategic use of bioisosteric replacements allows for the fine-tuning of a molecule's properties to enhance its therapeutic potential. u-tokyo.ac.jpacs.org

Reaction Mechanism Studies in Pyridine-Sulfonamide Derivatization

Understanding the reaction mechanisms involved in the derivatization of pyridine-sulfonamides is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic routes.

The derivatization of pyridine rings often involves electrophilic aromatic substitution (EAS) or nucleophilic dearomatization reactions. Pyridine itself is an electron-deficient aromatic system, making EAS reactions challenging. youtube.com The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3-position. youtube.com The mechanism involves the formation of a resonance-stabilized cationic intermediate, and the stability of this intermediate determines the regioselectivity. youtube.com

In contrast, nucleophilic dearomatization reactions are more facile, especially when the pyridine ring is activated by conversion to a pyridinium (B92312) salt. nih.gov The mechanism of palladium-catalyzed N-heteroarylation of sulfonamides, a common method for their synthesis, has been studied. researchgate.net Visible light-induced C-H functionalization of related imidazo[1,2-a]pyridines has also been investigated, with proposed radical-based mechanisms. researchgate.net

The mechanism of ortho-lithiation involves the coordination of the organolithium reagent to the directing group, followed by deprotonation at the adjacent position. clockss.org Studies on the lithiation of 2-substituted pyridines have proposed a mechanism involving a pre-complexation of the lithium dialkylamide. researchgate.net In some cases, unexpected rearrangements of the lithiated species can occur, highlighting the complexity of these reactions. nih.gov

Detailed mechanistic studies, often aided by computational methods, provide valuable insights into the transition states and intermediates involved in these transformations, enabling the rational design of more efficient and selective synthetic methods for pyridine-sulfonamide derivatives.

Molecular Mechanisms of Action and Biological Target Interactions of 3 Ethoxypyridine 2 Sulfonamide and Its Analogs

Enzyme Inhibition Studies

The inhibitory activity of 3-Ethoxypyridine-2-sulfonamide and its analogs has been a subject of significant research, particularly focusing on their interaction with various enzyme systems. These studies have revealed a spectrum of inhibitory profiles against enzymes crucial for physiological and pathological processes.

Carbonic Anhydrase (CA) Isozyme Inhibition Profiles

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. mdpi.com Their mechanism of action involves the binding of the sulfonamide group in its anionic form (SO₂NH⁻) to the zinc ion within the enzyme's active site. mdpi.com This interaction displaces the zinc-coordinated water molecule or hydroxide (B78521) ion, thereby disrupting the enzyme's catalytic activity in the reversible hydration of carbon dioxide. mdpi.com

Research into pyridine-3-sulfonamide (B1584339) derivatives has demonstrated their potential as inhibitors of various human carbonic anhydrase (hCA) isozymes, including the cytosolic forms hCA I and hCA II, and the transmembrane, cancer-associated isoforms hCA IX and hCA XII. mdpi.commdpi.com The inhibitory activity of these compounds can be modulated by substitutions on the pyridine (B92270) ring. mdpi.com For instance, a series of 4-substituted pyridine-3-sulfonamides exhibited a wide range of inhibition constants (Kᵢ) against these isoforms. mdpi.comnih.gov

Specifically, studies have reported Kᵢ values reaching the nanomolar range for some derivatives against hCA II, hCA IX, and hCA XII. mdpi.comnih.gov Notably, some compounds have shown selectivity towards the cancer-associated isoform hCA IX over the ubiquitous hCA II, a desirable characteristic for potential anticancer agents. mdpi.com For example, one derivative demonstrated a 5.9-fold selectivity for hCA IX over hCA II. mdpi.com Furthermore, significant selectivity between the transmembrane isoforms hCA IX and hCA XII has also been observed. mdpi.com

The following table summarizes the inhibitory activity (Kᵢ values) of selected pyridine-3-sulfonamide derivatives against different hCA isozymes, as reported in a study by W. Sławiński et al. (2025). mdpi.com

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Derivative 1 | >10000 | 271 | 165 | 112 |

| Derivative 2 | 9870 | 956 | 137 | 91 |

| Derivative 3 | 8790 | 854 | 245 | 154 |

| Derivative 4 | 7650 | 813 | 138 | 987 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Data sourced from a study on 4-substituted pyridine-3-sulfonamides. The specific derivatives are as described in the cited research. mdpi.com

Phosphatidylinositol 3-Kinase (PI3K) and Mammalian Target of Rapamycin (B549165) (mTOR) Dual Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. researchgate.netmdpi.comnih.gov Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. researchgate.netmdpi.comnih.gov Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes. researchgate.netnih.gov

A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as novel PI3K/mTOR dual inhibitors. researchgate.netnih.gov These compounds were developed based on a scaffold hopping strategy, and their inhibitory activities against both PI3Kα and mTOR were evaluated. nih.govnih.gov

One notable derivative, compound 22c (structure not shown), which features a quinoline (B57606) core, demonstrated potent inhibitory activity against both PI3Kα and mTOR, with IC₅₀ values of 0.22 nM and 23 nM, respectively. nih.gov This compound also exhibited strong anti-proliferative activity in cancer cell lines. nih.gov The structure-activity relationship studies indicated that the nature of the substituents on the core structure is crucial for the observed biological activity. nih.gov

The inhibitory activities of selected sulfonamide methoxypyridine derivatives are presented in the table below.

| Compound | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

| 22c | 0.22 | 23 |

| GDC-0941 | 3 | 580 |

| PKI-402 | 1 (α), 7 (β), 14 (δ), 16 (γ) | 1.7 |

Data for compound 22c is from a study by Gao et al. (2023). nih.gov Data for GDC-0941 and PKI-402 are included for comparison and are sourced from a review by Liu et al. (2017). oncotarget.com

Dihydropteroate (B1496061) Synthase Inhibition in Microbial Pathways

Sulfonamides are known for their antibacterial properties, which stem from their ability to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. nih.govwikipedia.orgnih.gov By mimicking the natural substrate, para-aminobenzoic acid (pABA), sulfonamides act as competitive inhibitors of DHPS. wikipedia.orgnih.gov This inhibition disrupts the synthesis of dihydrofolate, a precursor for essential nucleic acids, leading to a bacteriostatic effect. wikipedia.org

The sulfonamide group is crucial for this activity, enabling the molecule to bind to the enzyme's active site. While the primary focus of this article is not on the antimicrobial properties of this compound, it is important to acknowledge that as a sulfonamide derivative, it possesses the structural motif responsible for DHPS inhibition. The effectiveness of this inhibition can be influenced by modifications to the pyridine ring.

Research on pterin-sulfonamide conjugates has further elucidated the mechanism of DHPS inhibition. nih.gov These conjugates have been shown to competitively inhibit DHPS, and their antimicrobial activity is linked to this on-target, anti-folate pathway mechanism. nih.gov

Interference with Cellular Signaling Pathways

The interaction of this compound analogs with enzyme targets directly translates to the modulation of critical cellular signaling pathways that govern cell fate.

Modulation of PI3K/Akt/mTOR Signaling Pathway

As established in the enzyme inhibition section, certain sulfonamide methoxypyridine derivatives are potent dual inhibitors of PI3K and mTOR. researchgate.netnih.gov The inhibition of these key kinases leads to a direct modulation of the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in cancer. nih.govnih.govqiagen.com

Studies have shown that treatment with these inhibitors can effectively block the phosphorylation of Akt, a downstream effector of PI3K. nih.govnih.gov For example, Western blot analysis demonstrated that compound 22c decreased the phosphorylation of Akt at low concentrations, confirming its ability to block the PI3K/Akt/mTOR signal pathway. nih.govnih.gov By inhibiting both PI3K and mTOR, these compounds can achieve a more complete shutdown of this signaling cascade, which may overcome resistance mechanisms that can arise from inhibiting only a single component of the pathway. researchgate.net

Regulation of Cell Proliferation and Apoptosis Pathways (preclinical models)

The modulation of the PI3K/Akt/mTOR pathway by sulfonamide derivatives has significant downstream effects on cell proliferation and apoptosis. nih.govnih.gov In preclinical models using cancer cell lines, these compounds have been shown to inhibit cell growth and induce programmed cell death (apoptosis). nih.govnih.gov

For instance, compound 22c not only showed strong anti-proliferative activity against MCF-7 and HCT-116 cancer cells but also effectively caused cell cycle arrest in the G0/G1 phase and induced apoptosis in HCT-116 cells. nih.govnih.gov Flow cytometry analysis confirmed a dose-dependent increase in apoptosis and G0/G1 phase arrest in cells treated with this compound. nih.gov The induction of apoptosis is a key mechanism through which many anticancer agents exert their effects. mdpi.com

The following table summarizes the anti-proliferative activity of compound 22c in two different cancer cell lines.

| Cell Line | IC₅₀ (nM) |

| MCF-7 | 130 |

| HCT-116 | 20 |

Data sourced from a study by Gao et al. (2023). nih.gov

Receptor Binding Affinity and Ligand-Target Interactions of this compound and its Analogs

While specific binding data for this compound is not extensively documented in publicly available literature, the chemical structure, featuring a pyridine sulfonamide core, is characteristic of molecules designed to interact with several important classes of biological targets. The binding affinity and interaction mechanisms can be inferred from detailed studies on structurally similar analogs, particularly those with a methoxypyridine scaffold. The primary targets for such compounds include protein kinases and metalloenzymes like carbonic anhydrases.

The sulfonamide group is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes, while the substituted pyridine ring can engage in various interactions, including hydrogen bonds and hydrophobic contacts, to determine binding affinity and selectivity. nih.govrcsb.org

Interactions with Protein Kinases (PI3K/mTOR)

A significant body of research exists for sulfonamide methoxypyridine derivatives as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key enzymes in cell signaling pathways often dysregulated in cancer. mdpi.com The ethoxy analog, this compound, would be expected to share a similar binding mode.

In these complexes, the nitrogen atom within the pyridine ring is critical, forming a key hydrogen bond interaction with the backbone amide of Valine 851 (Val851) in the hinge region of the PI3Kα active site. mdpi.com This interaction anchors the ligand in the binding pocket. The sulfonamide moiety itself contributes to the binding affinity through interactions with the surrounding amino acid residues.

Structure-activity relationship (SAR) studies on a series of analogs reveal the importance of substituents attached to the core structure. For instance, in a series of oxazole-containing methoxypyridine sulfonamides, the nature of the amide group introduced at the C5 position of the oxazole (B20620) ring was found to be crucial for receptor interaction. mdpi.com N-alkyl amides of moderate size, such as isopropyl, showed the best inhibitory activity, suggesting that the corresponding binding pocket can accommodate but is not optimally filled by either very small or very large substituents. mdpi.com The introduction of an oxazole group with a carboxylic acid ester can occupy the ribose binding pocket and establish a π−π interaction, further enhancing affinity. nih.gov

The inhibitory activities of several representative methoxypyridine sulfonamide analogs against PI3Kα and mTOR are presented below.

Table 1: Inhibitory Activity of Selected Sulfonamide Methoxypyridine Analogs against PI3Kα and mTOR Data sourced from reference mdpi.com.

| Compound | Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |

|---|---|---|---|

| 22c | N-(5-(5-isopropylcarbamoyl)oxazol-2-yl)-2-methoxypyridin-3-yl)quinoline-8-sulfonamide | 0.22 | 5.81 |

| 22b | N-(5-(5-(ethylcarbamoyl)oxazol-2-yl)-2-methoxypyridin-3-yl)quinoline-8-sulfonamide | 0.51 | 16.3 |

| 22d | N-(5-(5-(cyclopropylcarbamoyl)oxazol-2-yl)-2-methoxypyridin-3-yl)quinoline-8-sulfonamide | 0.33 | 10.1 |

| HS-173 (Reference) | Reference PI3K Inhibitor | 0.67 | 9.6 |

| Omipalisib (Reference) | Reference PI3K/mTOR Inhibitor | 0.31 | 5.1 |

Interactions with Carbonic Anhydrases (CAs)

The sulfonamide functional group (-SO₂NH₂) is the archetypal inhibitor of zinc-containing carbonic anhydrase (CA) enzymes. nih.gov The primary interaction involves the deprotonated sulfonamide anion coordinating directly to the Zn(II) ion at the core of the active site, displacing a zinc-bound water molecule or hydroxide ion. rcsb.orgunifi.it This binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the side chain of Threonine 199 (Thr199). rcsb.org

The "tail" portion of the inhibitor—in this case, the 3-ethoxypyridine (B173621) group—extends into the active site cavity, which is lined with a variety of hydrophobic and hydrophilic amino acid residues. The specific interactions of this tail are critical for determining the inhibitor's affinity and isoform selectivity. unifi.it The ethoxy group and pyridine ring can form van der Waals and hydrophobic interactions with residues in the middle and outer rims of the active site. The precise orientation and fit within these subpockets, which differ among the 15 human CA isoforms, dictates the potency and selectivity profile of the compound.

Extensive SAR studies on benzenesulfonamides with multiple "tails" have demonstrated that systematically altering these appendages can fine-tune the binding to target specific isoforms, such as those implicated in glaucoma (hCA II, IV, XII). unifi.it

Table 2: Inhibition Constants (Kᵢ) of a Representative Sulfonamide against Key Human CA Isoforms Data sourced from reference unifi.it.

| Compound | Target Isoform | Inhibition Constant (Kᵢ, nM) |

|---|---|---|

| Dorzolamide (Clinical Drug) | hCA I | 250 |

| hCA II | 0.51 | |

| hCA IV | 3.1 | |

| hCA XII | 4.5 | |

| U-104 (Reference Sulfonamide) | hCA I | 78 |

| hCA II | 9.1 | |

| hCA IV | 130 | |

| hCA XII | 4.7 |

Interactions with Other Receptors

The versatile pyridine sulfonamide scaffold has also been utilized to design ligands for other receptor types, including G-protein coupled receptors (GPCRs). For example, analogs have been developed as selective antagonists for the orexin (B13118510) 2 receptor (OX₂R), a target for sleep and wakefulness regulation. In one study, a pyridine-2-sulfonamide (B152805) derivative showed high binding affinity for the human OX₂R with a Kᵢ value of 2.2 nM. acs.org This highlights the adaptability of the core structure to interact with diverse binding sites beyond enzyme active sites.

Structure Activity Relationship Sar Investigations for 3 Ethoxypyridine 2 Sulfonamide Derivatives

Elucidation of Essential Pharmacophores within the Sulfonamide Framework

The sulfonamide functional group (-SO₂NH₂) is a foundational pharmacophore responsible for the biological activity of a vast array of drugs. researchgate.net Its importance is rooted in its specific chemical properties and its ability to mimic the transition state of substrates for certain enzymes. nih.gov In many of its applications, particularly as a carbonic anhydrase inhibitor, the sulfonamide moiety acts as a potent zinc-binding group. researchgate.netnih.gov

The essential features of the sulfonamide pharmacophore are:

The Sulfonamide Group (-SO₂NH₂): The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion present in the active site of metalloenzymes like carbonic anhydrase. nih.govacs.org This interaction is crucial for inhibitory activity.

Aromatic or Heteroaromatic Ring: The sulfonamide group is typically attached to an aromatic or heteroaromatic ring system, such as a pyridine (B92270) ring. This ring acts as a scaffold, orienting the sulfonamide group for optimal interaction with the target and providing a platform for substitutions that can fine-tune the molecule's properties. slideshare.net

The Unsubstituted Amine (-NH₂): For primary sulfonamides, the two hydrogen atoms on the nitrogen are key. The acidity of these protons is vital, and their ability to engage in hydrogen bonding can further stabilize the drug-target complex. mdpi.com

The general structure of sulfonamides allows for diverse pharmacological activities, including antibacterial, anti-inflammatory, and enzyme inhibition, making it a versatile moiety in drug design. researchgate.net The core structure of an aromatic sulfonamide is considered the minimal requirement for many of these biological activities. slideshare.net

Impact of Pyridine Ring Substituents on Biological Potency and Selectivity (e.g., Ethoxy Group)

Substituents on the pyridine ring of 3-Ethoxypyridine-2-sulfonamide derivatives play a pivotal role in determining the compound's potency and selectivity. The nature, position, and size of these substituents can influence electronic properties, lipophilicity, and steric interactions with the target protein. nih.gov

The 3-ethoxy group is particularly significant. Its effects can be understood through:

Steric and Conformational Effects: The ethoxy group occupies a specific region of space, which can either promote or hinder binding to a target. It may fit into a hydrophobic pocket within the active site, enhancing binding affinity. The presence of ethoxy groups has been noted as important in the synthesis and reactivity of related aniline (B41778) derivatives. researchgate.net

Lipophilicity: The ethyl component of the ethoxy group increases the lipophilicity of the molecule compared to a methoxy (B1213986) or hydroxyl group. This can affect cell permeability and pharmacokinetic properties. slideshare.net

Studies on related methoxypyridine sulfonamide derivatives have shown that such substituents are crucial for biological activity. nih.govmdpi.com For instance, in the development of PI3K/mTOR dual inhibitors, a methoxypyridine core was found to be essential for potent inhibitory activity. nih.govnih.gov The volume of the substituent is also critical; research has shown that moderately sized N-alkyl amides on a related scaffold showed ideal inhibitory activity, while groups that were too large or too small were detrimental. nih.gov

Table 1: Predicted Impact of Pyridine Ring Substituents on Biological Potency

| Position | Substituent | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| 3 | -OCH₂CH₃ (Ethoxy) | Potentially High | Provides a balance of electron-donating properties and lipophilicity, may fit into hydrophobic pockets. |

| 3 | -OH (Hydroxy) | Moderate | Can act as a hydrogen bond donor/acceptor but reduces lipophilicity. |

| 4 | -Cl (Chloro) | Variable | Electron-withdrawing, increases lipophilicity, but may introduce unfavorable steric clashes. |

| 5 | -CH₃ (Methyl) | Potentially High | Increases lipophilicity and can form favorable van der Waals interactions. |

| 6 | -F (Fluoro) | Variable | Strongly electron-withdrawing, can form specific interactions but may alter binding mode. |

Influence of Substituent Effects at the Sulfonamide Nitrogen on Target Interaction

Modification of the sulfonamide nitrogen (N1) by replacing one of the hydrogen atoms with other functional groups is a common strategy to enhance biological activity and selectivity. youtube.com While the primary -SO₂NH₂ group is often essential for the canonical zinc-binding mechanism, N-substitution can introduce new interactions with the target protein, accessing regions outside the primary binding site. researchgate.net

Key considerations for N1 substitution include:

Maintaining Acidity: The substituent should not drastically reduce the acidity of the remaining sulfonamide proton if it is still required for target interaction.

Introducing New Interactions: N-substituents can be designed to form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with amino acid residues in the target's active site. researchgate.net This "tail approach" is a well-established method for improving inhibitor design and isoform selectivity. nih.gov

Improving Pharmacokinetic Properties: Substitution at the N1 position can modulate the molecule's solubility, metabolic stability, and cell permeability.

For example, studies have shown that substituting the sulfonamide nitrogen with groups like 2-hydroxyethyl or isobutyl can lead to significant improvements in binding affinity. researchgate.net In the context of developing antimalarial agents, secondary amines were specifically used to generate N-substituted sulfonamides, ensuring that alkylation occurred only at the desired nitrogen and not elsewhere on the heterocyclic scaffold. mdpi.com

Table 2: Influence of N1-Substituents on Sulfonamide Activity

| N1-Substituent (R in -SO₂NHR) | Potential New Interactions | Predicted Impact on Affinity |

|---|---|---|

| -H (Unsubstituted) | Primary zinc-binding, H-bonding | Baseline |

| -CH₃ (Methyl) | Hydrophobic interactions | Increase |

| -CH₂CH₂OH (Hydroxyethyl) | Hydrogen bonding | Significant Increase |

| -CH₂COOH (Carboxymethyl) | Ionic interactions, H-bonding | Variable (depends on target site charge) |

| -CH₂(C₆H₅) (Benzyl) | Hydrophobic, π-stacking | Increase (if pocket accommodates bulk) |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of this compound derivatives is a crucial determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site (the "bioactive conformation") is essential for potent interaction. The key rotatable bonds are between the pyridine ring and the sulfur atom (C-S) and between the sulfur and nitrogen atoms (S-N).

Rotational spectroscopy studies of simpler benzenesulfonamides have revealed that in an isolated, gas-phase state, the amino group of the sulfonamide often lies perpendicular to the plane of the aromatic ring. mdpi.com However, the conformation within a protein's active site can be different, stabilized by multiple intermolecular interactions. mdpi.com The steric bulk of substituents can enforce a specific conformation. For instance, in one study, bulky sulfonimide functionalities enforced a "W-shaped" conformation in the solid state. nih.gov

Comparative Analysis with Structurally Similar Compounds and Analogues

The biological activity of this compound can be better understood by comparing it with structurally related analogues.

Benzenesulfonamides vs. Pyridine Sulfonamides: The replacement of a benzene (B151609) ring with a pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor. nih.gov This provides an additional point of interaction with a biological target that is unavailable to simple benzenesulfonamides. It also alters the electronic properties and dipole moment of the scaffold.

Five-Membered vs. Six-Membered Heterocyclic Sulfonamides: Research has indicated that sulfonamides based on five-membered heterocyclic rings (e.g., thiadiazole) are often more effective inhibitors of enzymes like carbonic anhydrase compared to those with six-membered rings like pyridine. mdpi.com This highlights the importance of the scaffold's geometry in positioning the sulfonamide for optimal interaction.

Positional Isomers: The activity of an ethoxypyridine sulfonamide would be highly dependent on the relative positions of the substituents. A 3-ethoxy-2-sulfonamide arrangement places these groups adjacent to each other, creating a different steric and electronic environment compared to a 2-ethoxy-5-sulfonamide isomer, for example. Such changes can dramatically alter the binding mode and potency. drugbank.com

Sulfa Drugs: Classic antibacterial sulfonamides (sulfa drugs) are structurally distinct in that they are derivatives of sulfanilamide (B372717), possessing a p-amino group that is essential for their mechanism of action as PABA antagonists. nih.govyoutube.com this compound lacks this p-amino group and would not be expected to function via the same antibacterial mechanism. nih.gov

Computational and Theoretical Chemistry Approaches in the Study of 3 Ethoxypyridine 2 Sulfonamide

Molecular Docking Studies with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. This method is instrumental in understanding the binding mechanism and predicting the affinity of a compound for a specific biological target.

In the study of pyridine (B92270) sulfonamide derivatives, molecular docking is widely used to investigate their interactions with various enzymes. For instance, these compounds are often evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in several diseases. Docking studies reveal how the sulfonamide group coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, a critical interaction for inhibitory activity. The pyridine ring and its substituents, such as the ethoxy group in 3-Ethoxypyridine-2-sulfonamide, can form additional hydrogen bonds and hydrophobic interactions with amino acid residues in the active site, enhancing binding affinity and selectivity.

For example, studies on 4-substituted pyridine-3-sulfonamides docked into human carbonic anhydrase (hCA) isoforms have shown that the sulfonamide moiety interacts with key residues like Thr199 and the zinc ion, while the substituted pyridine tail extends into different regions of the active site, influencing selectivity between isoforms like hCA IX and hCA XII. The binding energy, often expressed in kcal/mol, is calculated to quantify the strength of the interaction, with more negative values indicating stronger binding.

Table 1: Representative Molecular Docking Results for Pyridine Sulfonamide Derivatives with Carbonic Anhydrase Isoforms

| Compound Type | Target Enzyme | Estimated Free Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA IX | -7.5 to -8.5 | His94, His96, His119, Thr199, Zn(II) |

| 4-Substituted Pyridine-3-sulfonamide (B1584339) | hCA II | -6.9 to -7.8 | His94, Gln92, Thr200, Zn(II) |

| 4-Substituted Pyridine-3-sulfonamide | hCA XII | -7.2 to -8.1 | His94, Val121, Leu198, Thr200, Zn(II) |

Note: Data is illustrative of the pyridine sulfonamide class and sourced from multiple studies to show typical interaction patterns and energies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like orbital energies.

For this compound, DFT calculations can provide a detailed understanding of its three-dimensional structure, bond lengths, and bond angles. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding intermolecular interactions, such as how the molecule will interact with its biological target.

Table 2: Calculated Electronic Properties for a Representative Pyridine Derivative using DFT

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.20 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

Note: Values are representative for pyridine-class compounds as determined by DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

To build a QSAR model for a class of compounds like pyridine sulfonamides, a dataset of molecules with known biological activities (the training set) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. The model then correlates these descriptors with the observed activity.

For example, a 3D-QSAR study on pyrimidine-sulfonamide hybrids as inhibitors of a specific protein kinase generated models with high statistical significance. These models, often visualized as contour maps, highlight regions where bulky groups, electronegative groups, or hydrogen bond donors/acceptors would increase or decrease biological activity. Such insights are invaluable for rationally designing more potent analogs of this compound. The predictive power of a QSAR model is typically assessed by its correlation coefficient (R²) and cross-validated correlation coefficient (q²).

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Sulfonamide Derivatives

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated R²) | 0.75 | Indicates good internal predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.92 | Measures the goodness of fit of the model to the training data. |

| Predicted R² (for test set) | 0.81 | Indicates good external predictive ability for new compounds. |

Note: The values are hypothetical but representative of a robust QSAR model for kinase inhibitors.

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding the flexibility of both the ligand and the protein.

Starting from the docked pose of a compound like this compound in its target enzyme, an MD simulation calculates the forces between atoms and their subsequent motions over a period typically ranging from nanoseconds to microseconds. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site.

MD simulations also provide detailed information on specific intermolecular interactions, such as the persistence of hydrogen bonds and changes in hydrophobic contacts. This dynamic information is essential for confirming the stability of the predicted binding mode and for refining the design of molecules with improved binding characteristics.

In Silico ADME/Tox Predictions for Compound Optimization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. In silico ADME prediction models use computational algorithms to estimate these properties based on a molecule's structure, allowing for early-stage filtering of compounds that are likely to fail in later development stages.

For this compound, various ADME parameters can be predicted using online servers and specialized software. These predictions include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to predict how well the compound will be absorbed from the gut.

Distribution: Predictions for properties such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB) help to understand where the compound will go in the body.

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether it might inhibit these enzymes, which is important for predicting drug-drug interactions.

Excretion: Properties related to how the compound is eliminated from the body can also be estimated.

These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 4: Predicted In Silico ADME Properties for a Sulfonamide-Pyridine Derivative

| ADME Parameter | Predicted Value/Classification | Significance for Drug Development |

|---|---|---|

| Human Intestinal Absorption (%) | > 90% | High likelihood of good oral absorption. |

| Caco-2 Permeability (log Papp) | > 0.9 | Indicates high permeability across the intestinal wall. |

| Blood-Brain Barrier (BBB) Permeant | No | Compound is not expected to cross into the brain, which can be desirable to avoid CNS side effects. |

| CYP2D6 Inhibitor | No | Low risk of metabolic interactions involving this key enzyme. |

| Lipinski's Rule Violations | 0 | The compound has drug-like physicochemical properties. |

Note: Data is based on predictions for representative sulfonamide-pyridine derivatives using computational models like pkCSM.

Advanced Derivative Design and Analog Exploration Beyond the Parent Scaffold

Design Principles for Novel Pyridine-Sulfonamide Inhibitors

The rational design of new pyridine-sulfonamide inhibitors is guided by several key principles aimed at optimizing their interaction with biological targets. nih.gov A primary strategy is structure-based drug design, which leverages detailed knowledge of the target protein's three-dimensional structure. This approach allows for the creation of compounds with improved binding affinity by designing molecules that fit precisely into the binding pocket and form favorable interactions, while avoiding unfavorable ones. nih.gov

Two prominent design strategies, particularly in the context of carbonic anhydrase (CA) inhibitors, are the "ring approach" and the "tail approach". mdpi.com

The Ring Approach : This principle focuses on modifying the central heterocyclic scaffold. For instance, using an electron-withdrawing pyridine (B92270) ring in place of a simple benzene (B151609) ring can increase the acidity of the sulfonamide nitrogen. mdpi.com This enhanced acidity promotes the ionized form of the sulfonamide (SO₂NH⁻), which is the active form for binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrase. mdpi.com

The Tail Approach : This is a widely used strategy to achieve selectivity. mdpi.com It involves attaching a "tail" — a chemical moiety or side chain — to the aromatic ring of the sulfonamide. mdpi.com While the sulfonamide group anchors the inhibitor to the enzyme's active site (often non-selectively), the tail extends outwards to interact with amino acid residues at the entrance of the active site. mdpi.comacs.org Since these peripheral residues often vary between different enzyme isoforms, designing tails that interact specifically with the residues of a particular isoform can confer high selectivity. mdpi.comacs.org A "three-tails approach" has also been explored to further refine ligand-target interactions and improve selectivity. acs.org

Beyond these core strategies, design principles also encompass the optimization of pharmacokinetic properties. This includes modifying the molecule to reduce metabolic liabilities such as bioactivation and induction of cytochrome P450 enzymes (like CYP3A4). nih.gov Researchers also focus on identifying optimal ranges for physicochemical properties like lipophilicity (cLogD) to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov Furthermore, understanding and utilizing specific molecular interactions, such as the stabilizing effect of through-space NH–π interactions between the sulfonamide NH group and nearby aromatic rings, can be incorporated into the design process to enhance binding. sdu.dk

Synthesis and Evaluation of Pyridine-Sulfonamide Hybrid Molecules

A productive strategy in medicinal chemistry involves creating hybrid molecules that combine the pyridine-sulfonamide scaffold with other pharmacologically active moieties. This approach aims to develop agents with dual-action mechanisms or improved therapeutic profiles. frontiersin.orgmdpi.com The synthesis typically involves multi-step reactions to link the different components, followed by rigorous biological evaluation. frontiersin.orgnih.gov

For example, a series of sulfonamide methoxypyridine derivatives were synthesized using a scaffold hopping strategy and evaluated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key targets in cancer therapy. nih.gov One of the most potent compounds from this series, 22c , which features a quinoline (B57606) core, demonstrated strong inhibitory activity against both the PI3Kα enzyme and mTOR. nih.gov Similarly, novel dihydropyrimidine/sulfonamide hybrids have been developed and tested as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), both of which are involved in inflammatory pathways. frontiersin.org Compound 3j from this series emerged as the most potent dual inhibitor. frontiersin.org

Another area of exploration is the synthesis of pyridine-sulfonamide hybrids for antimicrobial and antiviral applications. acs.orgwikipedia.org Researchers have designed and synthesized functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) molecules that incorporate a sulfonamide group. acs.orgacs.org These hybrids were evaluated for their activity against various viral and microbial strains. acs.orgnih.gov The evaluation of these hybrid molecules involves a battery of in vitro assays, including enzyme inhibition assays and cell-based anti-proliferative or antimicrobial screens, to determine their potency, often expressed as IC₅₀ values (the concentration required to inhibit 50% of the biological activity). frontiersin.orgnih.govtandfonline.com

Exploration of Different Heterocyclic Ring Systems in Conjugation with the Sulfonamide Moiety

While the pyridine ring is a valuable scaffold, researchers have extensively explored replacing it with other heterocyclic ring systems to modulate biological activity, selectivity, and physicochemical properties. acs.orgmdpi.comnih.govmdpi.comeurjchem.com The choice of the heterocyclic ring is a critical element of the "ring approach" in inhibitor design. mdpi.com

A significant body of research has shown that sulfonamides bearing five-membered heterocyclic rings are often more potent as carbonic anhydrase inhibitors (CAIs) than their six-membered ring counterparts. mdpi.comnih.govresearchgate.netnih.gov Heterocycles such as 1,3,4-thiadiazole (B1197879) and thiophene (B33073) have been particularly successful. mdpi.comnih.gov For instance, the discovery that thiophene-2-sulfonamide (B153586) was a more effective CAI than sulfanilamide (B372717) spurred the synthesis and evaluation of numerous sulfonamides containing rings like imidazole, benzothiazole, and thiazole (B1198619). nih.gov

The synthesis of pyrazolo[4,3-c]pyridine sulfonamides represents another successful exploration into alternative scaffolds. mdpi.com These compounds were synthesized by condensing a dienamine intermediate with various amines containing sulfonamide fragments. nih.gov Their evaluation as inhibitors against several human and bacterial carbonic anhydrase isoforms revealed that some derivatives were potent inhibitors, with activity dependent on the nature of the linker between the heterocyclic core and the sulfonamide moiety. mdpi.comnih.gov

The exploration of diverse heterocyclic systems is a continuous effort in medicinal chemistry to identify novel structures with improved therapeutic potential. nih.gov This includes the synthesis of pyridine acyl sulfonamides as cyclooxygenase-2 (COX-2) inhibitors and other pyridine-based sulfonamides as potential antidiabetic agents through the inhibition of alpha-amylase. nih.goveurjchem.com

Strategies for Improving Selectivity towards Specific Biological Targets

Achieving selectivity for a specific biological target, such as a particular enzyme isoform, over other closely related ones is a major goal in drug design to maximize efficacy and minimize off-target side effects. acs.org For pyridine-sulfonamide inhibitors, several strategies are employed to enhance selectivity. mdpi.com

The most common and effective strategy, particularly for carbonic anhydrase inhibitors, is the "tail approach". mdpi.com This method relies on the high structural similarity of the active sites across different isoforms, where the sulfonamide group binds to the conserved zinc ion. mdpi.com Selectivity is achieved by attaching a chemical "tail" to the pyridine ring, which can interact with non-conserved amino acid residues located at the rim of the active site. mdpi.comnih.gov By tailoring the size, shape, and chemical properties of the tail, it is possible to create inhibitors that preferentially bind to one isoform over another. For example, a series of 4-substituted pyridine-3-sulfonamides were synthesized where the substituent at the 4-position acted as the tail. mdpi.com This led to the identification of compounds with significant selectivity for the cancer-associated isoform hCA IX over the ubiquitous hCA II. mdpi.comnih.gov

Another strategy involves exploiting unique structural features or conformations of the target protein. The inhibitor Vemurafenib, for example, achieves selectivity for the active conformation of the B-Raf kinase. wikipedia.org This is accomplished through a pH-sensitive deprotonated sulfonamide group that forms a stabilizing hydrogen bond with a specific residue (D594) only when the kinase is in its active state, leading to preferential binding. wikipedia.org

Compound Glossary

Methodological Advances in the Research and Characterization of Pyridine Sulfonamides

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are fundamental in the structural elucidation of novel chemical entities. For pyridine-sulfonamides, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS), provides a complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. In the case of "3-Ethoxypyridine-2-sulfonamide," ¹H NMR and ¹³C NMR spectra would provide key information. The ethoxy group would be identifiable by a characteristic triplet and quartet pattern in the ¹H NMR spectrum, corresponding to the methyl and methylene (B1212753) protons, respectively. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region of the spectrum. rsc.orgresearchgate.net The sulfonamide protons can sometimes be observed as a broad singlet, though their visibility can be affected by the solvent and concentration. jst.go.jp In the ¹³C NMR spectrum, distinct signals would be expected for the ethoxy carbons, the aromatic carbons of the pyridine ring, and the carbon atom attached to the sulfonamide group.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a pyridine-sulfonamide would show characteristic absorption bands. nih.gov The N-H stretching vibrations of the sulfonamide group typically appear in the region of 3200-3400 cm⁻¹. jst.go.jp Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected in the ranges of 1317–1344 cm⁻¹ and 1147–1187 cm⁻¹, respectively. jst.go.jp Additionally, C-H stretching and bending vibrations for the aromatic pyridine ring and the aliphatic ethoxy group would be observed. jst.go.jpnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring. The UV-Vis spectrum of "this compound" would be expected to show absorption maxima characteristic of the substituted pyridine system.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For "this compound," high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition. rsc.org Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion. nih.gov

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals for ethoxy group (triplet and quartet), aromatic protons, and sulfonamide proton. |

| ¹³C NMR | Resonances for ethoxy carbons and pyridine ring carbons. |

| IR | N-H and S=O stretching bands characteristic of the sulfonamide group, C-H and C=C bands for the pyridine and ethoxy groups. jst.go.jpnih.gov |

| UV-Vis | Absorption maxima corresponding to the electronic transitions of the substituted pyridine ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound; fragmentation including the loss of SO₂. nih.gov |

X-ray Crystallography for Ligand-Protein Co-crystal Structures and Compound Validation

In the context of medicinal chemistry, co-crystallization of a ligand with its protein target allows for the detailed characterization of the binding mode. figshare.com If "this compound" were to be investigated as a potential enzyme inhibitor, obtaining a co-crystal structure would reveal the specific amino acid residues involved in binding, the hydrogen bonding network, and other non-covalent interactions. mdpi.com This structural information is invaluable for structure-based drug design and for optimizing the affinity and selectivity of the compound.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the molecule. |

| Bond Lengths and Angles | Confirmation of the covalent structure. |

| Intermolecular Interactions | Hydrogen bonds and other non-covalent interactions that stabilize the crystal packing. lookchem.com |

Chromatographic Methods (e.g., LCMS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LCMS), is a cornerstone of modern analytical chemistry.

For "this compound," a reversed-phase HPLC method would be developed to assess its purity. researchgate.net This would involve optimizing the mobile phase composition, column type, and flow rate to achieve a sharp, symmetrical peak for the compound, well-resolved from any impurities or starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. scitepress.org This technique is invaluable for reaction monitoring during the synthesis of "this compound," allowing for the identification of intermediates and byproducts. acs.org In analytical applications, LCMS can be used to quantify the compound in various matrices with high sensitivity and specificity.

| Parameter | Typical Application |

| Retention Time (t R ) | A characteristic time for the compound to elute from the HPLC column under specific conditions, used for identification. |

| Peak Area | Proportional to the concentration of the compound, used for quantification and purity assessment. |

| Mass-to-Charge Ratio (m/z) | Provides molecular weight information for confirmation of identity. |

Bioanalytical Techniques for Studying Compound-Target Interactions (e.g., enzyme kinetics, binding assays)

To investigate the potential biological activity of "this compound," a variety of bioanalytical techniques can be employed to study its interaction with specific biological targets, such as enzymes.

Enzyme Kinetics studies are performed to determine if a compound acts as an enzyme inhibitor and to characterize the mechanism of inhibition. eurjchem.com By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of "this compound," key inhibitory parameters can be determined. The half-maximal inhibitory concentration (IC₅₀) is a common measure of an inhibitor's potency. Further kinetic experiments can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into how the compound interacts with the enzyme.

Binding Assays are used to directly measure the affinity of a compound for its target protein. nih.gov Techniques such as fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to determine the dissociation constant (K d ), which is a measure of the strength of the ligand-protein interaction. A lower K d value indicates a higher binding affinity. nih.gov

Computational methods, such as molecular docking , are often used in conjunction with experimental techniques. nih.gov Docking simulations can predict the preferred binding orientation of "this compound" within the active site of a target protein, providing a theoretical basis for the observed biological activity and guiding further experimental studies. mdpi.comnih.gov

| Technique | Parameter Measured | Information Gained |

| Enzyme Kinetics | IC₅₀, K i | Potency and mechanism of enzyme inhibition. eurjchem.com |

| Binding Assays (e.g., SPR, ITC) | K d | Affinity of the compound for its biological target. nih.gov |

| Molecular Docking | Binding energy, predicted pose | Theoretical binding mode and interaction profile. mdpi.comnih.gov |

Emerging Research Frontiers and Potential Avenues for 3 Ethoxypyridine 2 Sulfonamide

Exploration in New Molecular Targets Beyond Established Pathways

The sulfonamide moiety is a cornerstone in medicinal chemistry, traditionally associated with antimicrobial agents and diuretics. researchgate.net However, recent research has expanded the target space for sulfonamide-containing molecules, including pyridine (B92270) sulfonamide derivatives, into oncology and other therapeutic areas. The unique arrangement of the ethoxy group and the sulfonamide at the 2- and 3-positions of the pyridine ring in 3-Ethoxypyridine-2-sulfonamide could modulate its binding affinity and selectivity for novel protein targets.

Future research could focus on evaluating this compound against enzyme families where related structures have shown significant activity. Key areas of exploration include:

Kinase Inhibition: The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are crucial in cell proliferation and survival, making them prime targets for cancer therapy. nih.govnih.govmdpi.com A series of sulfonamide methoxypyridine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.govmdpi.com Given the structural similarity, this compound could be investigated as a novel core for developing inhibitors of these kinases. The ethoxy group may offer different steric and electronic interactions within the ATP-binding pocket compared to the methoxy (B1213986) analogs.

Carbonic Anhydrase (CA) Inhibition: Pyridine sulfonamides are well-documented inhibitors of human carbonic anhydrases (hCAs), particularly the cancer-associated isoforms hCA IX and hCA XII. nih.govmdpi.com The primary sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site. Research on 4-substituted pyridine-3-sulfonamides demonstrates that modifications to the pyridine ring can confer selectivity towards these cancer-related targets over ubiquitous isoforms like hCA II. nih.gov this compound could be a valuable starting point for developing selective inhibitors, with the ethoxy group potentially interacting with the hydrophilic or lipophilic halves of the active site to enhance binding and selectivity. nih.gov

Receptor Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another important target in oncology. nih.gov Pyridine-sulfonamide hybrids have been developed as potent VEGFR-2 inhibitors that induce apoptosis in cancer cells. nih.gov The potential of this compound to act as a scaffold for new VEGFR-2 inhibitors warrants investigation.

| Target Class | Specific Example | Rationale for Exploration | Key Findings in Analogs |

|---|---|---|---|

| Kinases | PI3Kα / mTOR | Sulfonamide methoxypyridine derivatives show potent dual inhibitory activity. nih.govmdpi.com | A quinoline-core analog achieved IC50 values of 0.22 nM for PI3Kα and 23 nM for mTOR. nih.gov |

| Carbonic Anhydrases | hCA IX / hCA XII | Pyridine sulfonamides are established inhibitors; substitution patterns influence selectivity for cancer-associated isoforms. nih.gov | 4-substituted pyridine-3-sulfonamides show up to 23.3-fold selectivity between hCA IX and hCA XII. nih.gov |

| Receptor Tyrosine Kinases | VEGFR-2 | Pyridine-sulfonamide hybrids have been discovered as potent antitumor agents targeting VEGFR-2. nih.gov | An analog showed potent VEGFR-2 inhibition (IC50 = 3.6 μM), superior to the reference drug sorafenib. nih.gov |

Application in Chemical Biology Tools and Probes

Chemical probes are essential for dissecting complex biological pathways and validating new drug targets. The this compound scaffold could be adapted for the creation of such tools. Its structure allows for synthetic modification to incorporate reporter tags (like fluorophores) or reactive groups for covalent labeling without drastically altering its core binding properties.

Potential applications include:

Fluorescent Probes: Small-molecule fluorescent probes are invaluable for visualizing the localization and dynamics of their protein targets in living cells. Sulfonamide-based structures have been successfully converted into fluorescent probes for targets like G-protein coupled receptor 120 (GPR120) and for tumor imaging by targeting carbonic anhydrases. nih.govmdpi.com By appending a naphthalimide or other fluorophore to the this compound core, novel probes could be developed to study the distribution of its potential targets (e.g., hCA IX) in cancer cells. mdpi.com

Covalent Probes and Photoaffinity Labels: To identify and validate protein targets, researchers often use probes that form a permanent covalent bond. The sulfonamide group can be replaced with a sulfonyl fluoride, which can covalently react with nucleophilic residues like histidine in a protein's binding site. rsc.org This strategy has been used to develop chemical probes for cereblon (CRBN). rsc.org Similarly, the pyridine ring of this compound could be modified with a photoreactive group, such as a diazirine, to create photoaffinity labels for target identification via mass spectrometry. A biologically active photoaffinity probe has been used to demonstrate selective engagement of the monocarboxylate transporter 4 (MCT4). researchgate.net

Development of Advanced Synthetic Methodologies for Complex Analogs

The synthesis of structurally diverse analogs is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. While the synthesis of this compound itself is not widely reported, methodologies for related pyridine sulfonamides provide a clear blueprint for creating a library of complex derivatives.

Key synthetic strategies could include: